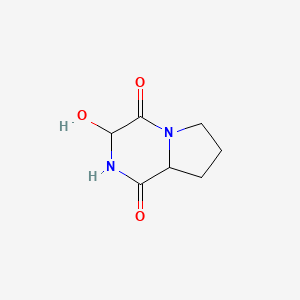
6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position, a piperazine ring at the 2nd position, and a propyl group at the 5th position of the pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by a piperazine moiety.
Addition of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides or through Grignard reactions with propyl magnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Amines and hydrazines.
Substitution Products: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other vital cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-2-(morpholin-4-yl)-5-propylpyrimidin-4(3H)-one: Similar structure but with a morpholine ring instead of a piperazine ring.
6-Amino-2-(piperidin-1-yl)-5-propylpyrimidin-4(3H)-one: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one is unique due to the presence of the piperazine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs. The combination of the amino group, piperazine ring, and propyl group on the pyrimidine scaffold provides a versatile platform for the development of novel compounds with potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H19N5O |
|---|---|
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
4-amino-2-piperazin-1-yl-5-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H19N5O/c1-2-3-8-9(12)14-11(15-10(8)17)16-6-4-13-5-7-16/h13H,2-7H2,1H3,(H3,12,14,15,17) |
InChI-Schlüssel |
RRJQHCWMFUWAMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=C(NC1=O)N2CCNCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Fluorosulfonyl)methyl]benzoicacid](/img/structure/B13640316.png)



![2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid](/img/structure/B13640334.png)
![6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one](/img/structure/B13640341.png)





![acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13640374.png)


